molecular formula C17H13FN4OS B287260 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No.: B287260
M. Wt: 340.4 g/mol
InChI Key: BHNULLTUQUISAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the formation of a covalent bond between the compound and the ROS. The resulting adduct emits a fluorescent signal that can be detected and quantified. The high selectivity of the compound towards ROS is attributed to the specific structural features of the molecule.
Biochemical and Physiological Effects:
The compound this compound has been reported to have minimal biochemical and physiological effects in vitro and in vivo. The compound has been shown to be non-toxic to cells and animals at concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments is its high selectivity and sensitivity towards ROS. The compound can be used to detect and quantify ROS in various biological systems, including cells, tissues, and organs. However, one of the limitations of using this compound is its relatively high cost compared to other ROS probes.

Future Directions

There are several future directions for the use of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in scientific research. One of the potential areas of application is in the development of new diagnostic tools for oxidative stress-related diseases. The compound can also be used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases. Additionally, the synthesis of new derivatives of this compound with improved properties and selectivity is an area of active research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high selectivity and sensitivity towards ROS make it a valuable tool for studying oxidative stress-related diseases and biological processes. The compound has minimal biochemical and physiological effects and can be used in a wide range of lab experiments. Further research is needed to explore the full potential of this compound and its derivatives in scientific research.

Synthesis Methods

The synthesis of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the reaction of 4-fluorobenzyl bromide with 3-azido-4-fluorobenzenethiol in the presence of copper(I) bromide and N,N-dimethylformamide. The resulting intermediate is then reacted with 1,2,4-triazole-3-thiol to yield the final product. This synthesis method has been reported to have a high yield and purity.

Scientific Research Applications

The compound 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound has been reported to exhibit high selectivity and sensitivity towards ROS, making it a promising tool for studying oxidative stress-related diseases.

Properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-23-14-4-2-3-12(10-14)16-21-22-15(19-20-17(22)24-16)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3

InChI Key

BHNULLTUQUISAM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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